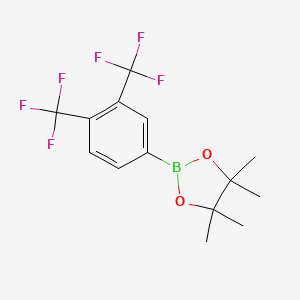
2-(2-Bromophenyl)acetohydrazide
Übersicht
Beschreibung
“2-(2-Bromophenyl)acetohydrazide” is a chemical compound that belongs to the family of acetohydrazide derivatives. It has a molecular weight of 229.08 and its molecular formula is C8H9BrN2O .
Synthesis Analysis
The synthesis of this compound involves a reaction mixture of 2-(4-bromophenyl)acetohydrazide and an appropriate aldehyde. This mixture is heated at reflux for 7 hours. After the reactions are complete (as monitored by TLC analysis), the reaction mixture is cooled to room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) . This indicates the presence of bromine, nitrogen, and oxygen atoms in the molecule.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that acetohydrazide derivatives, in general, are known to participate in a variety of chemical reactions. For instance, they can react with aldehydes to form hydrazones .
Physical And Chemical Properties Analysis
This compound is a white to yellow solid . Its physical properties such as density, boiling point, and melting point are not available .
Wissenschaftliche Forschungsanwendungen
Brominated Compounds in Environmental Health
- Brominated Flame Retardants in Indoor Air and Dust : Studies have analyzed polyhalogenated compounds such as brominated flame retardants in indoor air and dust samples from modern homes. For example, Takigami et al. (2009) reported high bromine concentrations in curtain and roll screen samples, indicating that certain household materials may be a significant source of human exposure to brominated compounds (Takigami et al., 2009).
Brominated Compounds in Clinical and Pharmacological Studies
- Metabolism and Toxicity Studies : Studies on brominated compounds provide insights into their metabolism, toxicity, and effects on health. For instance, research on 2-bromopropane has shown it to have hematopoietic and reproductive hazards (Kim et al., 1996). Similarly, studies on acetaminophen metabolism provide a detailed understanding of how brominated compounds might interact in biological systems (Mrochek et al., 1974).
Impact on Inflammatory and Pain Pathways
- Inflammation and Pain Management : Research has shown that certain brominated compounds can affect inflammation and pain pathways. For example, Sudano et al. (2010) demonstrated that acetaminophen induces a significant increase in ambulatory blood pressure in patients with coronary artery disease, which suggests that brominated compounds could have cardiovascular implications (Sudano et al., 2010).
Neurological and Cognitive Effects
- Neurological and Cognitive Research : Brominated compounds have been studied for their effects on the nervous system and cognitive functions. For example, Pautola and Reinikainen (2012) discussed the interaction of donepezil with rocuronium, highlighting the importance of understanding how brominated compounds can affect cholinergic neurotransmission (Pautola & Reinikainen, 2012).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFYRMGYYNJILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



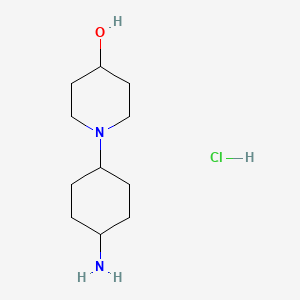
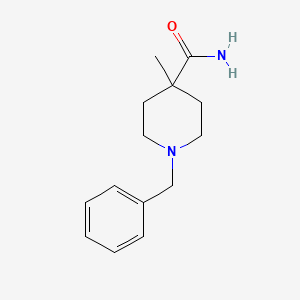
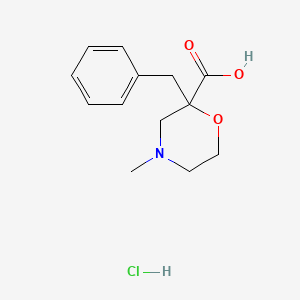
![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B1374839.png)
![8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1374840.png)
![tert-butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B1374841.png)
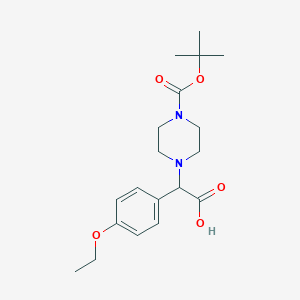
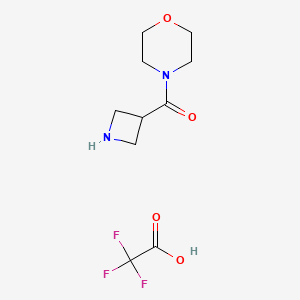
![tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate](/img/structure/B1374847.png)

![Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate](/img/structure/B1374850.png)
![N-[(4Ar,7R,8R,8aR)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1374852.png)

